trans-[Pt(PBu3)2Cl2]

Catalog No.
S3392825
CAS No.
15076-72-9
M.F
C24H54Cl2P2Pt
M. Wt
670.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-[Pt(PBu3)2Cl2]

CAS Number

15076-72-9

Product Name

trans-[Pt(PBu3)2Cl2]

IUPAC Name

dichloroplatinum;tributylphosphane

Molecular Formula

C24H54Cl2P2Pt

Molecular Weight

670.6 g/mol

InChI

InChI=1S/2C12H27P.2ClH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

XFJMXJROIDEUPA-UHFFFAOYSA-L

SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pt]Cl

Canonical SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pt]Cl

Synthesis and Characterization

DTP can be synthesized by reacting dichloroplatin(II) dicyclohexane (DDP) with tri-n-butylphosphine (Bu3P) in an organic solvent such as dichloromethane. The resulting compound is a yellow colored crystalline solid that is soluble in many organic solvents. Several studies have characterized the structure and properties of DTP using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, ]

Anticancer Properties

DTP has been studied for its cytotoxicity (cell killing ability) against various cancer cell lines. The mechanism of action is believed to involve the formation of DNA adducts, which disrupt cell division and lead to cancer cell death. Studies have shown that DTP exhibits promising antitumor activity against cancers like ovarian cancer, lung cancer, and colon cancer. However, more research is needed to fully understand its efficacy and potential clinical applications. []

Trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] is a coordination complex featuring platinum in its +2 oxidation state. The compound is characterized by its trans configuration, where two tri-n-butylphosphine ligands and two chloride ions are arranged around the platinum center. This geometry influences its reactivity and stability, making it a subject of interest in coordination chemistry.

, including:

  • Ligand Substitution: The chloride ions can be replaced by other ligands, such as phosphines or acetylides, leading to new platinum complexes. For example, reactions with sulfur-linked oligoalkynes have been documented, showcasing its versatility in forming new compounds .
  • Dehydrohalogenation: This process can occur when reacting with specific substrates, resulting in the formation of new platinum(II) complexes .

The biological activity of trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] is an area of ongoing research. Platinum complexes are known for their anticancer properties, particularly in the context of drugs like cisplatin. While trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] itself has not been extensively studied for cytotoxicity, its structural analogs have shown potential in inhibiting cancer cell growth and inducing apoptosis .

The synthesis of trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] typically involves:

  • Reaction of Platinum(II) Chloride: Platinum(II) chloride is reacted with tri-n-butylphosphine in a suitable solvent.
  • Isolation and Purification: The resulting product is purified through techniques such as column chromatography or recrystallization to obtain high-purity trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] .

Trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] finds applications in:

  • Coordination Chemistry: It serves as a precursor for synthesizing various platinum-based complexes.
  • Catalysis: Due to its ability to undergo ligand substitution reactions, it can act as a catalyst in organic transformations.
  • Material Science: Research into its properties has implications for developing materials with unique electronic and optical characteristics .

Trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] shares similarities with other platinum complexes, notably:

Compound NameCompositionKey Features
Cis-[Platinum(II)(tri-n-butylphosphine)₂chloride₂]Platinum(II), tri-n-butylphosphine, chlorideDifferent geometry (cis), affecting reactivity
Trans-[Platinum(II)(diphenylphosphine)₂chloride₂]Platinum(II), diphenylphosphine, chlorideSimilar structure but different ligands
Trans-[Platinum(II)(dimethylphenylphosphine)₂chloride₂]Platinum(II), dimethylphenylphosphine, chlorideVariation in sterics due to methyl groups

The uniqueness of trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] lies in its specific ligand environment and geometric configuration, which influence its reactivity patterns and potential applications compared to similar compounds. Its larger tri-n-butyl groups provide distinct steric properties that can affect ligand exchange rates and stability .

Dates

Modify: 2023-07-26

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